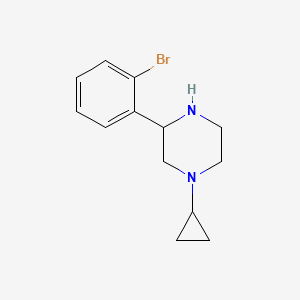

3-(2-Bromophenyl)-1-cyclopropylpiperazine

Description

3-(2-Bromophenyl)-1-cyclopropylpiperazine is a piperazine derivative characterized by a bromine-substituted phenyl group at the 2-position and a cyclopropyl group attached to the piperazine nitrogen. Its molecular formula is C₁₃H₁₇BrN₂, with a molecular weight of 281.19 g/mol (dihydrochloride salt: ~354.1 g/mol, based on ). This compound is primarily utilized in research settings, particularly in medicinal chemistry for investigating receptor binding profiles and enzyme inhibition (e.g., caspase-3).

Properties

Molecular Formula |

C13H17BrN2 |

|---|---|

Molecular Weight |

281.19 g/mol |

IUPAC Name |

3-(2-bromophenyl)-1-cyclopropylpiperazine |

InChI |

InChI=1S/C13H17BrN2/c14-12-4-2-1-3-11(12)13-9-16(8-7-15-13)10-5-6-10/h1-4,10,13,15H,5-9H2 |

InChI Key |

OAKZIGUQGQZGLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CCNC(C2)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-cyclopropylpiperazine typically involves the following steps:

Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane (CH2N2) or a similar reagent.

Piperazine Formation: The final step involves the formation of the piperazine ring, which can be achieved through a nucleophilic substitution reaction using an appropriate piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-cyclopropylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).

Substitution: Sodium azide (NaN3), sodium thiolate (NaSR), alkyl halides (R-X).

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Dehalogenated compounds, reduced functional groups.

Substitution: Azides, thiols, alkylated derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-1-cyclopropylpiperazine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-cyclopropylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, altering their conformation and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Steric Effects

The 2-bromophenyl substituent distinguishes this compound from analogs with bromine in other positions (e.g., 3-(4-bromophenyl)-1-cyclopropylpiperazine, CAS 1248907-83-6).

Table 1: Positional Isomers of Bromophenyl-Substituted Piperazines

Cyclopropyl vs. Other N-Substituents

The cyclopropyl group on the piperazine nitrogen contrasts with common substituents like methyl, benzyl, or chloropropyl. For example:

- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (3-CPCPP) : Features a flexible chloropropyl chain, enhancing lipophilicity but reducing metabolic stability compared to the rigid cyclopropyl group.

- 1-(4-Methylphenyl)piperazine (4-MePP) : Lacking bulky substituents, this compound exhibits higher conformational flexibility.

Table 2: Piperazine Derivatives with Varied N-Substituents

Biological Activity

3-(2-Bromophenyl)-1-cyclopropylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a cyclopropyl group attached to a piperazine ring along with a bromophenyl substituent, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that this compound interacts primarily with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can lead to various pharmacological effects, including:

- Antagonistic or Agonistic Effects : Depending on the target receptor, this compound may act as either an antagonist or agonist, influencing neurotransmission and potentially altering mood and behavior.

- Receptor Modulation : Compounds structurally similar to this compound have shown efficacy in modulating receptor activity, which could have implications for treating psychiatric disorders.

Antimicrobial Activity

Studies have shown that derivatives of piperazine, including this compound, exhibit antimicrobial properties. The mode of action typically involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways within microbial cells .

Anticancer Activity

Recent investigations into piperazine derivatives suggest potential anticancer properties. For instance, compounds with similar structural features have demonstrated antiproliferative effects against various cancer cell lines. The mechanism often involves modulation of cell cycle progression and apoptosis induction .

Study 1: Antiproliferative Effects

In vitro studies have indicated that this compound exhibits significant antiproliferative activity against human cancer cell lines. The compound was tested at various concentrations, revealing a dose-dependent response with an IC50 value indicating effective inhibition of cell growth at low micromolar concentrations .

Study 2: Neuropharmacological Effects

A study investigating the neuropharmacological profile of similar piperazine derivatives found that compounds could significantly alter behavior in animal models. These findings suggest that this compound may possess anxiolytic or antidepressant-like effects, warranting further exploration in clinical settings .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.